Product packaging for Butyl 4-piperazin-1-ylbenzoate(Cat. No.:CAS No. 86620-18-0)

Butyl 4-piperazin-1-ylbenzoate

Cat. No.: B1332734
CAS No.: 86620-18-0
M. Wt: 262.35 g/mol
InChI Key: GGNSRHOIMAWQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Piperazine (B1678402) Moiety as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation is attributed to its frequent appearance in the structures of approved drugs and biologically active compounds. researchgate.netnih.gov The unique physicochemical properties of the piperazine moiety contribute to its esteemed status. Its basic nature and potential for hydrogen bonding can enhance the solubility and pharmacokinetic profile of a drug candidate, which are crucial factors for its absorption, distribution, metabolism, and excretion (ADME) in the body. researchgate.netmdpi.com

Overview of Butyl 4-piperazin-1-ylbenzoate as a Key Intermediate and Research Scaffold

The utility of this compound as a research scaffold is evident in various synthetic strategies. For instance, the piperazine nitrogen can undergo reactions such as N-acylation, N-alkylation, and N-arylation to introduce diverse functional groups. researchgate.net These modifications are fundamental in the exploration of new chemical entities with tailored biological activities. The compound's role as an intermediate is highlighted in patents and research articles that describe its use in the preparation of more complex structures for various research purposes. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
CAS Number86620-18-0

Note: Data sourced from publicly available chemical databases. chem960.com

Scope of Academic Inquiry into this compound and its Derivatives

The academic interest in this compound and its derivatives spans several areas of chemical and pharmaceutical research. Scientists utilize this scaffold to synthesize and evaluate new compounds for a range of potential biological activities.

Research efforts have focused on creating derivatives with potential applications in treating central nervous system disorders. For example, a study on a related piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, demonstrated anxiolytic-like and antidepressant-like activities in behavioral tests. ufg.br This research suggests that the piperazine core, as found in this compound, can serve as a foundation for developing new neurologically active agents. ufg.br

Furthermore, the synthesis of various substituted piperazines derived from similar starting materials is a common theme in academic literature. These studies often explore novel synthetic methodologies and aim to build libraries of compounds for high-throughput screening against various biological targets. For instance, the synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines highlights the versatility of the piperazine scaffold in creating structurally diverse molecules. researchgate.net The development of sterically congested piperazine derivatives, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, showcases the innovative synthetic approaches being explored. nih.gov

The investigation into derivatives of this compound also extends to their potential as anticancer agents. The structural similarity of some piperazine-containing compounds to known anticancer drugs has prompted research into their antiproliferative activity against various cancer cell lines. researchgate.net While not all derivatives show activity, the exploration itself contributes valuable data to the broader understanding of SAR for this class of compounds.

Table 2: Examples of Research Areas for this compound Derivatives

Research AreaExample of Derivative ClassInvestigated Activity
Central Nervous SystemSubstituted benzylpiperazinesAnxiolytic, Antidepressant
AnticancerIndole-containing piperazinesAntiproliferative
Synthetic MethodologySterically hindered piperazinesNovel reaction development

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B1332734 Butyl 4-piperazin-1-ylbenzoate CAS No. 86620-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-12-19-15(18)13-4-6-14(7-5-13)17-10-8-16-9-11-17/h4-7,16H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSRHOIMAWQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364488
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-18-0
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Academic Synthesis of Butyl 4-piperazin-1-ylbenzoate

The synthesis of this compound can be approached by forming its key bonds—the aryl-amine bond of the piperazine (B1678402) ring and the ester linkage of the benzoate (B1203000) moiety—through several reliable academic methods.

The crucial step in forming the arylpiperazine core is the coupling of a piperazine ring with a benzene (B151609) ring. A prominent method for achieving this is through catalytic amination reactions. The Buchwald-Hartwig palladium-catalyzed amination is a powerful and widely used technique for forming carbon-nitrogen (C-N) bonds. nih.gov This reaction typically involves the coupling of an aryl halide (or triflate) with an amine. In the context of this synthesis, 4-substituted halobenzenes can be reacted with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as BINAP. nih.gov The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. nih.gov For instance, a toluene-DBU solvent system has been shown to be effective for the amination of aryl bromides with unprotected piperazine. nih.gov

Alternatively, the piperazine ring can be constructed de novo. One classic approach involves the reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine. mdpi.comacgpubs.org This method, while effective, can sometimes be lengthy and require harsh conditions. More modern approaches focus on the cyclization of linear diamine precursors, which can be designed to carry various substituents. mdpi.com

The introduction of the butyl ester group is most commonly achieved through esterification. The Fischer-Speier esterification is a classic and direct method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. libretexts.org For the synthesis of this compound, this would involve reacting 4-piperazin-1-ylbenzoic acid with 1-butanol (B46404) under acidic conditions. libretexts.org This reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. libretexts.org

Another synthetic strategy involves starting with a molecule that already contains the ester group. For example, the synthesis can begin with tert-butyl 4-fluorobenzoate, where the fluorine atom is subsequently displaced by piperazine via a nucleophilic aromatic substitution reaction. lookchem.com The butyl ester could then be formed through transesterification if a different starting ester is used.

For more complex analogues of this compound, convergent synthesis is an efficient strategy. This approach involves the independent synthesis of different fragments of the molecule, which are then joined together in the final steps. mdpi.com This methodology is particularly advantageous for building libraries of related compounds for research purposes, as different synthesized fragments can be combined to create a wide range of final products.

For instance, in the synthesis of complex pharmaceutical agents containing an arylpiperazine core, a functionalized piperazine derivative is often prepared separately and then coupled with another complex molecular fragment, such as a heterocyclic system. mdpi.com Advanced methods like the stannyl (B1234572) amine protocol (SnAP) have been developed as convergent routes to synthesize functionalized piperazines from aldehydes, which can then be incorporated into larger structures. mdpi.comencyclopedia.pub This modular approach allows for greater flexibility and efficiency compared to a linear synthesis where modifications are made sequentially on a single precursor.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure possesses two primary sites for further chemical modification: the secondary nitrogen atom of the piperazine ring and the aromatic benzoate ring.

The unsubstituted nitrogen atom (N-4) of the piperazine ring is a nucleophilic secondary amine, making it a prime target for a variety of chemical modifications. This allows for the introduction of a wide array of substituents, significantly altering the properties of the parent molecule.

Common derivatization strategies include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., chlorides or bromides) or via reductive amination with aldehydes or ketones. mdpi.comgoogle.com This introduces simple alkyl chains or more complex groups.

N-Arylation: Coupling with aryl halides under conditions similar to the Buchwald-Hartwig amination can attach various substituted or unsubstituted aryl rings to the piperazine nitrogen.

N-Acylation and N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of a base leads to the formation of amides and sulfonamides, respectively. researchgate.net These reactions are useful for introducing a diverse range of functional groups. researchgate.netrsc.org

The table below summarizes various modifications at the piperazine nitrogen.

Modification TypeReagent ClassResulting Functional GroupExample Reagent
N-AlkylationAlkyl HalideTertiary AmineEthyl Bromide
Reductive AminationAldehyde/Ketone + Reducing AgentTertiary AmineBenzaldehyde + NaBH(OAc)₃
N-ArylationAryl Halide + Pd CatalystTriarylamine DerivativeBromobenzene
N-AcylationAcid Chloride/AnhydrideAmideAcetyl Chloride
N-SulfonylationSulfonyl ChlorideSulfonamidep-Toluenesulfonyl Chloride

These derivatizations are fundamental in medicinal chemistry for tuning the pharmacological and pharmacokinetic profiles of piperazine-containing compounds. encyclopedia.pubresearchgate.net

Altering the substitution pattern on the benzoate ring offers another avenue for creating analogues. The existing substituents—the ester group and the piperazine ring—influence the reactivity and regioselectivity of further reactions. The piperazine moiety is a strongly activating, ortho-, para-directing group, while the butyl carboxylate group is a deactivating, meta-directing group. The dominant activating effect of the piperazine would direct electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5).

However, a more common and controlled strategy for synthesizing analogues with modified benzoate rings is to begin with an already substituted aromatic precursor. For example, one could start with substituted 4-fluorobenzoic acids or their esters. These precursors can then undergo esterification and subsequent nucleophilic aromatic substitution with piperazine to yield the desired functionalized target molecules. This approach avoids potential issues with regioselectivity and compatibility of functional groups that can arise when attempting to directly modify the fully assembled this compound scaffold. This strategy is frequently employed in the synthesis of complex arylpiperazines, where substituents on the aromatic ring are incorporated early in the synthetic sequence. mdpi.com

Applications in PROTAC Linker Synthesis and Design

The incorporation of a piperazine motif into the linker of a PROTAC is a widely adopted strategy to enhance physicochemical properties such as rigidity and aqueous solubility. nih.govresearchgate.netrsc.org The protonatable nitrogen atoms of the piperazine ring can improve the solubility of the entire PROTAC molecule, a critical factor for its biological activity and pharmacokinetic profile. nih.govresearchgate.netrsc.org

While a direct synthetic protocol starting from this compound for PROTAC synthesis is not extensively detailed in the reviewed literature, a closely related analog, ethyl 4-(piperazin-1-yl)benzoate, has been successfully employed in the creation of BCL-XL PROTAC degraders. nih.gov This suggests a viable synthetic pathway where this compound can be similarly utilized.

The general synthetic approach involves the functionalization of the secondary amine on the piperazine ring. This is typically achieved through nucleophilic substitution or amide coupling reactions. nih.gov For instance, the piperazine nitrogen can react with an appropriate electrophile, which is part of the linker being constructed. This linker is subsequently connected to a ligand for an E3 ubiquitin ligase and a warhead that binds to the target protein.

A plausible synthetic route, adapted from the synthesis of a BCL-XL PROTAC, is outlined below:

Nucleophilic Substitution: The secondary amine of this compound can be reacted with a suitably functionalized linker precursor. For example, a linker containing a terminal leaving group (e.g., a halide or a sulfonate ester) would readily undergo substitution with the piperazine nitrogen. nih.gov

Amide Bond Formation: Alternatively, the piperazine can be acylated. The linker, possessing a carboxylic acid group, can be activated using standard peptide coupling reagents (e.g., HATU, HOBt) and then reacted with the piperazine moiety of this compound to form a stable amide bond. nih.gov This method is frequently used to connect different components of a PROTAC molecule. nih.gov

Ester Hydrolysis and Further Coupling: The butyl ester of the benzoate group can be hydrolyzed to the corresponding carboxylic acid. This newly revealed functional group can then be used as a handle for further conjugation, for instance, to couple with an amine-functionalized E3 ligase ligand, again via amide bond formation. nih.gov

The choice of synthetic strategy and the design of the linker, including the incorporation of the piperazine unit from this compound, are crucial for the efficacy of the resulting PROTAC. The length and rigidity of the linker significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. nih.gov

Table 1: Key Intermediates and Reagents in PROTAC Synthesis

Compound/ReagentRole in Synthesis
This compoundPiperazine-containing building block for linker synthesis
Ethyl 4-(piperazin-1-yl)benzoateAnalogous building block used in BCL-XL PROTAC synthesis nih.gov
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling agent for amide bond formation nih.gov
E3 Ligase Ligand (e.g., derivatives of Thalidomide, Pomalidomide)Binds to an E3 ubiquitin ligase enamine.net
Warhead (Target Protein Ligand)Binds specifically to the protein of interest
Linker Precursors (with electrophilic groups or carboxylic acids)Chains used to connect the warhead and the E3 ligase ligand

Radiolabeling Strategies for Receptor Ligand Development (e.g., [³H] and [¹¹C] incorporation)

The piperazine scaffold is a common feature in ligands developed for various receptors in the central nervous system. Radiolabeling of these ligands is essential for their use as probes in positron emission tomography (PET) and in vitro binding assays to study receptor distribution and density. This compound and its derivatives are amenable to labeling with isotopes such as tritium (B154650) ([³H]) and carbon-11 (B1219553) ([¹¹C]).

Carbon-11 is a positron-emitting radionuclide with a short half-life (20.4 minutes), making it ideal for PET imaging studies. mdpi.com A common method for introducing [¹¹C] is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.comresearchgate.net

For a precursor derived from this compound, where the butyl ester might be converted to a phenol (B47542) or the piperazine N-H is available, [¹¹C]-methylation is a feasible strategy. For example, a desmethyl precursor of a related N-phenylpiperazine compound has been successfully labeled via O-methylation with [¹¹C]methyl iodide to produce a radiotracer for the 5-HT₁A receptor. nih.gov Similarly, N-[4-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide was synthesized for D₃ receptor imaging by reacting the corresponding normethyl precursor with [¹¹C]methyl triflate. nih.gov

The general procedure involves:

Precursor Synthesis: Synthesis of a precursor molecule where one of the functional groups (e.g., a phenol or a secondary amine) is available for methylation.

Radiolabeling Reaction: Reaction of the precursor with [¹¹C]CH₃I or [¹¹C]CH₃OTf in a suitable solvent and often in the presence of a base.

Purification: Rapid purification of the radiolabeled product, typically using high-performance liquid chromatography (HPLC), is necessary due to the short half-life of ¹¹C. nih.gov

Table 2: Data on [¹¹C] Radiolabeling of a Related Piperazine Compound

ParameterValueReference
RadiotracerN-[4-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide nih.gov
Labeling Agent[¹¹C]methyl triflate nih.gov
Reaction Time1 minute nih.gov
Specific Radioactivity45-75 GBq/µmol nih.gov
Total Synthesis Time30-35 minutes (including HPLC purification) nih.gov

Tritium ([³H]) is a beta-emitting isotope with a much longer half-life than ¹¹C, making it suitable for in vitro receptor binding assays and autoradiography. Several methods can be employed for tritium labeling.

One common strategy is catalytic tritiodehalogenation , where a halogenated precursor (e.g., containing bromine or iodine) is reacted with tritium gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This approach would require the initial synthesis of a halogenated analog of this compound.

Another method is reduction of a suitable precursor with a tritiated reducing agent , such as sodium borotritide (NaB³H₄). For example, if a ketone or aldehyde functionality were introduced into the butyl chain or the benzoate ring of the molecule, it could be reduced to a tritiated alcohol.

While specific examples of tritiating this compound were not found, the general principles of tritium labeling are well-established and applicable to this compound and its derivatives.

Compound and Reagent List

NameStructure/Formula
This compoundC₁₅H₂₂N₂O₂
Ethyl 4-(piperazin-1-yl)benzoateC₁₃H₁₈N₂O₂
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP
ThalidomideC₁₃H₁₀N₂O₄
PomalidomideC₁₃H₁₁N₃O₄
[¹¹C]Methyl Iodide¹¹CH₃I
[¹¹C]Methyl Triflate¹¹CH₃SO₃CF₃
N-[4-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamideC₂₆H₃₁N₃O₂S

Structure Activity Relationship Sar Studies of Butyl 4 Piperazin 1 Ylbenzoate Derivatives

Impact of Piperazine (B1678402) Substitutions on Receptor Binding and Biological Activity

The piperazine ring is a common motif in pharmacologically active compounds, largely due to its ability to be substituted at the N4-position, allowing for fine-tuning of a molecule's properties. researchgate.net The nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net SAR studies on various derivatives consistently demonstrate that the nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of biological activity and receptor affinity.

In a series of tubulin polymerization inhibitors, derivatives featuring an aryl group on the piperazine (aryl piperazines) displayed significantly more potent antiproliferative activities than those with alkyl piperazines. nih.gov Further investigation into the substitution pattern on this aryl ring revealed that a substituent at the para position was generally more favorable for activity than substitutions at the meta or ortho positions. nih.gov For instance, a compound bearing a 4-chlorophenylpiperazine group (16f) showed the most potent inhibitory activity against several cancer cell lines. nih.gov

Similarly, in the context of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, modifying the piperazine substituent had a profound impact on binding affinity. The introduction of a bulky biphenyl (B1667301) group led to a 15-fold improvement in binding to Mcl-1. nih.gov Replacing the distal phenyl ring with a saturated cyclohexyl group also resulted in potent binding, indicating that a significant hydrophobic substituent at this position is crucial for occupying a key hydrophobic pocket in the target proteins. nih.gov

Table 1: Impact of Piperazine N-Substituents on Biological Activity
Core Scaffold/TargetPiperazine N-SubstituentObserved Effect on Activity/BindingReference
Arylamide Tubulin InhibitorAryl (vs. Alkyl)Increased antiproliferative activity nih.gov
Arylamide Tubulin Inhibitor4-ChlorophenylMost potent activity in the series nih.gov
Mcl-1/Bfl-1 InhibitorBiphenyl15-fold improvement in Mcl-1 binding affinity nih.gov
Mcl-1/Bfl-1 InhibitorCyclohexylMaintained potent binding affinity nih.gov
Adenosine (B11128) A2A Receptor AgonistPhenylpiperazinoethylHigh affinity and selectivity for A2AAR sci-hub.se

Role of the Benzoate (B1203000) Ester Moiety in Ligand-Target Interactions

The benzoate ester moiety is another crucial component of the scaffold, contributing to ligand-target interactions through several mechanisms. Molecular electrostatic potential studies suggest that the ester region is electron-deficient, positioning it as a potential hydrogen bond acceptor in receptor binding sites. biomedpharmajournal.org

The importance of the carboxylate group, which would be formed upon in-vivo hydrolysis of the ester, is highlighted in studies of P2Y14 receptor antagonists. In these molecules, the anionic carboxylate group is predicted to form critical interactions with three amino acid residues in the receptor. nih.gov Attempts to replace this carboxylate with a tetrazole, a common bioisostere, resulted in a significant reduction in binding affinity, reinforcing the specific role of the benzoate-derived carboxylate in anchoring the ligand to its target. nih.gov

Influence of the Butyl Chain and Related Alkyl Moieties on SAR Profiles

The alkyl portion of the ester group, in this case, a butyl chain, plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The length and nature of this alkyl chain can influence metabolic stability, solubility, and interaction with the target.

A comparative study on the hydrolytic stability of a homologous series of simple benzoates (methyl, ethyl, n-propyl, and n-butyl) in rat plasma revealed that stability was inversely proportional to the length of the alkyl chain. nih.gov Methyl benzoate was the most stable, while the n-propyl and n-butyl esters showed the highest lability. nih.gov This suggests that the butyl ester in Butyl 4-piperazin-1-ylbenzoate would likely be subject to rapid hydrolysis by plasma esterases, a factor that can be tuned by altering the chain length.

The length of the alkyl chain can also have a more complex, non-linear effect on biological activity, often referred to as the "cut-off" effect. researchgate.net In several classes of compounds, antioxidant or other biological activity increases as the alkyl chain is lengthened up to a certain point (e.g., a dodecyl chain), after which a further increase in chain length leads to a sudden drop in activity. researchgate.net This phenomenon is often attributed to changes in how the molecule partitions into and orients within cellular membranes or at enzyme active sites. Esterification rates are also inversely proportional to the alkyl chain length of the alcohol reactant. rsc.org

Table 2: Plasma Stability of Benzoate Esters with Varying Alkyl Chains
CompoundPlasma Half-life (t1/2) in minReference
Methyl benzoate36 nih.gov
Ethyl benzoate17 nih.gov
n-Propyl benzoate10 nih.gov
n-Butyl benzoate10 nih.gov

Pharmacophore Elucidation and Ligand Design Principles Based on Related Structures

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to bind to a specific biological target. nih.gov For derivatives of the this compound scaffold, a general pharmacophore model can be elucidated from SAR and molecular modeling studies.

Key features typically include:

A basic nitrogen center: One of the piperazine nitrogens, which is often protonated at physiological pH, can serve as a key hydrogen bond donor or participate in ionic interactions. researchgate.net

A hydrogen bond acceptor: The second piperazine nitrogen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. biomedpharmajournal.org

A hydrophobic aromatic feature: The central benzene (B151609) ring of the benzoate moiety provides a key hydrophobic interaction point. tandfonline.com

A distal hydrophobic/aromatic feature: The substituent attached to the N4-position of the piperazine often occupies a hydrophobic pocket, and its nature (e.g., aryl, biphenyl) is critical for affinity and selectivity. nih.govsci-hub.se

Molecular modeling of an adenosine A2A receptor agonist containing a 2-(4-phenylpiperazin-1-yl)ethylamino group illustrates these principles. sci-hub.se The model revealed that the terminal phenyl ring binds in a specific sub-pocket (the 'biparte' pocket), while the piperazine and the rest of the molecule make other crucial contacts. sci-hub.se Understanding these interactions at an atomic level allows for the rational design of new derivatives with improved potency and selectivity by modifying substituents to better fit these specific pockets. sci-hub.sedovepress.com

Bioisosteric Replacements and Their Effects on Potency and Selectivity in Derived Compounds

Bioisosteric replacement involves substituting one functional group with another that has similar steric or electronic properties to enhance a molecule's pharmacological profile. baranlab.org Numerous studies on 4-piperazin-1-ylbenzoate derivatives have explored this strategy.

A common bioisosteric replacement for the piperazine ring is the morpholine (B109124) or thiomorpholine (B91149) ring. However, in a series of antiproliferative arylamide compounds, replacing the aryl piperazine group with either morpholine or thiomorpholine resulted in a significant reduction in activity, indicating the importance of the basic nitrogen in the piperazine for that specific target. nih.gov In another case, replacing a piperazine with a dipyrrolidine moiety resulted in a compound with lower potency but maintained specificity, providing a new scaffold for further optimization. mdpi.com

The benzoate ester itself has also been a target for bioisosteric replacement. As mentioned earlier, replacing the carboxylate group (the hydrolyzed form of the ester) with a tetrazole group in P2Y14R antagonists led to a marked decrease in affinity. nih.gov In other scaffolds, replacing a benzene ring with a pyridine (B92270) motif has been shown to improve activity, demonstrating that subtle changes in electronics and hydrogen bonding potential can have a large impact. acs.org These examples show that while bioisosteric replacement is a powerful tool, the effects are highly dependent on the specific biological target and the interactions it makes with the ligand.

Table 3: Effects of Bioisosteric Replacements in Derived Compounds
Original MoietyBioisosteric ReplacementScaffold/Target ClassResulting EffectReference
Aryl PiperazineMorpholine / ThiomorpholineArylamide Tubulin InhibitorsReduced antiproliferative activity nih.gov
PiperazineDipyrrolidineHIV-1 Entry InhibitorsLower potency, maintained specificity mdpi.com
Carboxylate (from benzoate)TetrazoleP2Y14 Receptor AntagonistsReduced binding affinity nih.gov
Benzene RingPyridine RingKinase Inhibitors (ALK1/2)Improved activity acs.org

Molecular and Biochemical Mechanisms of Action in Research Contexts

Investigation of Molecular Targets and Signaling Pathways

The piperazine (B1678402) moiety is a prevalent fragment in medicinal chemistry, known to interact with biological targets through hydrogen bonding or ionization under physiological conditions. researchgate.net This has led to the exploration of its derivatives against a wide array of molecular targets.

A significant area of investigation for piperazine derivatives has been their interaction with dopamine (B1211576) receptors, particularly the D3 subtype, which is a key target for treating neuropsychiatric disorders. nih.govfrontiersin.org The high homology between D2 and D3 receptors presents a challenge, but medicinal chemistry efforts have successfully developed highly selective D3 receptor ligands. nih.govnih.gov

Derivatives of N-[4-(4-phenylpiperazin-1-yl)butyl]arylcarboxamide have been identified as potent and selective dopamine D3 receptor ligands. nih.gov Structural modifications, such as changing the aromatic ring linked to the piperazine, have yielded compounds with high affinity for the D3 receptor. For instance, replacing a 4-chlorophenyl group with a 2,3-dichlorophenyl moiety significantly increased D3 affinity. nih.gov Further optimization of the N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide structure led to the identification of ligands with nanomolar and even sub-nanomolar D3 binding affinities (Kᵢ values from 0.13 nM to 4.97 nM) and high selectivity over D2, D4, 5-HT₁ₐ, and α₁ receptors. nih.gov

Studies on N-(3-Fluoro-4-(4-(phenylpiperazin-1-yl))butyl)arylcarboxamides have produced some of the most D3R-selective compounds to date, with some showing over 1000-fold selectivity for D3R over D2R. acs.org Chimeric receptor studies have highlighted that the second extracellular loop (E2) of the D3 receptor is a crucial contributor to this binding selectivity. nih.govacs.org The carboxamide group in the linker is also pivotal; replacing it with a methyleneamine group dramatically reduces binding affinity at D3 receptors by over 100-fold while having a minimal effect on D2R affinity, thus significantly diminishing D3R selectivity. acs.orgnih.gov These findings underscore a clear separation in the structure-activity relationships at D3 and D2 receptors. acs.org

The structural motif of Butyl 4-piperazin-1-ylbenzoate is related to local anesthetics like n-butyl-p-aminobenzoate (butamben), which are known to block voltage-gated sodium channels (Na+ channels). nih.govnih.gov Research on butamben shows it inhibits repetitive firing in dorsal root ganglion (DRG) cells by blocking Na+ currents in a concentration-dependent manner. nih.gov It acts as a more potent inhibitor of peripheral sensory neuron Na+ channels (Nav1.7 and Nav1.8) compared to motor neuron channels (Nav1.6), which may explain its selective pain-suppressant effects. nih.gov The mechanism involves a use-dependent block and a hyperpolarizing shift in the inactivation curve, with an enhanced onset of slow inactivation for Nav1.7 and Nav1.8 channels. nih.gov The block of fast Na+ channels by butamben is thought to be a key contributor to its analgesic effect. nih.gov

Furthermore, novel classes of furan (B31954) piperazine derivatives have been developed as potent voltage-gated sodium channel blockers for neuropathic pain. nih.gov These compounds were assessed for their ability to block tetrodotoxin-resistant (TTX-r) sodium channels like Naᵥ1.8 as well as Naᵥ1.2 and Naᵥ1.5 subtypes. nih.gov Acyl piperazine derivatives are also patented as blockers of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. In a separate line of research, certain disubstituted piperazine derivatives have been identified as potent blockers of T-type calcium channels, another class of ion channels involved in pain signaling. nih.gov

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are a well-established target in cancer therapy. nih.govnih.gov Several classes of piperazine-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govmdpi.comacs.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis in cancer cells. nih.govnih.govresearchgate.net

For example, a series of novel arylamide derivatives containing a piperazine moiety were synthesized and shown to be effective tubulin polymerization inhibitors. nih.gov The representative compound, MY-1121, displayed potent anticancer activity with IC₅₀ values in the low nanomolar range against various human cancer cells. researchgate.netnih.gov Similarly, N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) have demonstrated excellent antiproliferative properties, with one analogue showing a mean GI₅₀ value of 3.3 nM across a large panel of cancer cell lines. acs.org Molecular docking studies confirmed that these compounds bind efficiently to the colchicine site of β-tubulin. nih.govacs.org The piperazine derivative plinabulin (B1683793) is another example that induces tubulin depolymerization with IC₅₀ values at the nanomolar scale. mdpi.comresearchgate.net

The piperazine scaffold has also been incorporated into inhibitors of kinase systems, such as the bone morphogenetic protein (BMP) receptor kinases ALK1 and ALK2 (Activin receptor-like kinase 1/2). nih.gov These kinases are members of the TGF-β superfamily and are involved in various cellular processes; their dysregulation is linked to several diseases. nih.gov

The development of ALK2 inhibitors began with compounds like Dorsomorphin, which had off-target effects. nih.gov Structural modifications, including the replacement of an ether linkage with a piperazine ring, led to the creation of LDN-193189, a more potent and metabolically stable inhibitor. nih.gov Further exploration yielded LDN-212854, which demonstrated even greater selectivity for ALK2 over other ALK subtypes. nih.govnih.gov These chemical probes are instrumental in studying the physiological functions of BMP signaling and hold potential for treating diseases associated with disordered BMP signaling. nih.gov

Binding Affinity and Selectivity Profiling of Derived Compounds

The development of ligands for specific molecular targets, such as the dopamine D3 receptor, heavily relies on detailed binding affinity and selectivity profiling. For piperazine derivatives, extensive structure-activity relationship (SAR) studies have been conducted to optimize these parameters. nih.gov High affinity is often reported with Kᵢ values in the nanomolar or even sub-nanomolar range, while high selectivity indicates a significantly greater affinity for the target receptor (e.g., D3) over other related receptors (e.g., D2). nih.govfrontiersin.orgnih.gov

Table 1: Binding Affinities (Kᵢ, nM) and Selectivity of Various Piperazine Derivatives for Dopamine Receptors

CompoundDopamine D3 Kᵢ (nM)Dopamine D2 Kᵢ (nM)Selectivity (D2/D3)Reference
NGB24090.90>135>150 frontiersin.org
WC101.66742 nih.gov
WC261.15651 nih.gov
WC442.25123 nih.gov
Compound 8d6.1>10000>1639 acs.org
Compound 8j2.642601638 acs.org
MC-25-410.57431486 mdpi.com
Compound 410.1336.8283 nih.gov

As shown in the table, modifications to the arylpiperazine structure can lead to compounds with exceptional selectivity. For example, compounds 8d and 8j exhibit over 1000-fold selectivity for the D3 receptor over the D2 receptor. acs.org This high degree of selectivity is crucial for developing therapeutic agents with fewer side effects, as off-target binding to the D2 receptor is associated with undesirable motor side effects. nih.gov The data also show that elongating an intermediate alkyl chain in certain series can improve D3 receptor affinity while decreasing affinity for the D4 receptor. nih.gov

Enantioselective Receptor Antagonism Studies of Piperazine Derivatives

Chirality plays a critical role in the interaction between a ligand and its receptor. The development of enantiomerically pure compounds can lead to improved potency, selectivity, and a better side-effect profile. In the context of piperazine derivatives, enantioselectivity has been a key focus, particularly for dopamine receptor antagonists. nih.govnih.gov

Computational and Theoretical Studies in Chemical Biology

Molecular Docking and Ligand-Protein Interaction Modeling of Piperazine-Based Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. connectjournals.comyoutube.com This method is crucial for understanding the interactions that drive biological activity and for designing new, more potent molecules. connectjournals.comnih.gov

In the context of piperazine-based ligands, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, studies on arylpiperazine derivatives targeting the 5-HT1A serotonin (B10506) receptor have revealed key interactions. mdpi.com A common feature observed is the formation of a hydrogen bond between a protonated nitrogen atom in the piperazine (B1678402) ring and an aspartate residue (D116) within the receptor's binding site. mdpi.com This interaction is often reinforced by electrostatic forces between the positively charged piperazine nitrogen and the negatively charged aspartate moiety, contributing significantly to the binding affinity. mdpi.com

Similarly, molecular docking of benzylpiperazine derivatives with the σ1 receptor has helped to understand the structural requirements for high affinity. nih.gov These studies show that the piperazine moiety often acts as a central scaffold, positioning other parts of the molecule for optimal interactions within the binding pocket. nih.govresearchgate.net The insights gained from these models, such as identifying key hydrogen bonds and hydrophobic interactions, are invaluable for the structure-based design of new ligands with improved affinity and selectivity. mdpi.comnih.gov

Table 1: Key Interactions of Piperazine-Based Ligands from Molecular Docking Studies
Receptor TargetKey Interacting ResidueType of InteractionReference
5-HT1A Serotonin ReceptorAspartate (D116)Hydrogen Bond, Electrostatic mdpi.com
σ1 ReceptorVariousHydrophobic Interactions nih.gov
Topoisomerase IIαDNAGroove Binding mdpi.com
ButyrylcholinesteraseNot SpecifiedNot Specified hilarispublisher.com

Conformational Analysis and Energetic Considerations in Compound Design

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For flexible molecules like many piperazine derivatives, understanding their conformational preferences is essential for designing compounds that can readily adopt the "bioactive" conformation required for binding to a biological target. nih.govnih.gov

Energetic considerations are also paramount in compound design. The binding of a ligand to a protein is a thermodynamic process, and the free energy of binding determines the affinity of the interaction. youtube.com Computational tools can estimate these binding energies, helping to prioritize compounds for synthesis and testing. These calculations take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding. youtube.com By understanding the energetic landscape of ligand-protein interactions, chemists can design molecules with more favorable binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. youtube.comnih.gov

For piperazine-based compounds, QSAR studies have been successfully applied to guide the design of new derivatives with improved properties. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of compounds with known activities. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov

For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified key descriptors that influence their ability to inhibit the reuptake of serotonin and noradrenaline. nih.gov This information can be used to rationally design new compounds with a desired pharmacological profile. Similarly, 3D-QSAR methods, which consider the three-dimensional properties of the molecules, have been used to model the antihistamine and antibradykinin effects of piperazine derivatives. nih.gov These models provide a deeper understanding of the structure-activity relationships and can guide the optimization of lead compounds. nih.govyoutube.com

Table 2: Applications of QSAR in Piperazine-Based Compound Design
Therapeutic AreaKey Findings from QSAR StudiesReference
AntidepressantsIdentified descriptors influencing serotonin and noradrenaline reuptake inhibition. nih.gov
AntihistaminesCorrelated electrostatic and steric factors with antagonistic effects. nih.gov
α1-Adrenoceptor AntagonistsProvided information for developing uro-selective antagonists. nih.gov
mTORC1 InhibitorsIdentified descriptors correlated with inhibitory activity. mdpi.com

Prediction of Ligand Properties for Research Design (e.g., TPSA, LogP values)

In the early stages of drug discovery, it is crucial to consider the physicochemical properties of potential drug candidates, as these properties can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are widely used to predict key properties such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity. nih.gov

TPSA is a descriptor that has been shown to correlate with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov A general "rule of thumb" in drug design, known as the "3/75 rule," suggests that compounds with a calculated LogP (ClogP) of less than 3 and a TPSA of more than 75 Ų are less likely to have significant toxicological effects. nih.gov

Table 3: Predicted Physicochemical Properties for Piperazine-Containing Compounds
Compound TypePredicted PropertyRelevance in Drug DesignReference
General Drug CandidatesClogP < 3, TPSA > 75Reduced likelihood of toxicity nih.gov
Piperazine DerivativesTPSA, LogS, MR, nCorrelation with mTORC1 inhibitory activity mdpi.com
Piperidine/Piperazine-based CompoundsPhysicochemical propertiesPrediction of membrane permeability and target interaction nih.gov

Research Applications and Methodological Advancements

Application in the Discovery and Optimization of Novel Therapeutic Agents for Research

The piperazine (B1678402) core within Butyl 4-piperazin-1-ylbenzoate is a well-established pharmacophore, frequently utilized in the design of new drugs. This structural motif is present in numerous approved medications and investigational compounds, highlighting its importance in therapeutic research. The this compound structure, in particular, has been a foundational element in the development of selective ligands for various G-protein coupled receptors (GPCRs), with a significant focus on dopamine (B1211576) receptors.

Researchers have systematically modified the this compound scaffold to explore structure-activity relationships (SAR) and optimize ligand binding affinity and selectivity. For instance, derivatives where the benzoate (B1203000) portion is replaced with other aromatic or heteroaromatic systems have led to the identification of potent and selective dopamine D3 receptor ligands. nih.gov These ligands are instrumental in studying the role of the D3 receptor in conditions such as substance use disorders. nih.gov

One notable area of application is in the development of PROTACs (Proteolysis Targeting Chimeras), where derivatives like tert-Butyl 4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)benzoate are employed as linkers to synthesize molecules that can induce the degradation of specific target proteins.

The following table summarizes key findings related to the application of this compound derivatives in therapeutic agent discovery:

Derivative ClassTherapeutic TargetResearch Application
N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamidesDopamine D3 ReceptorDevelopment of potential therapies for drug addiction. nih.gov
tert-Butyl 4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)benzoatePROTAC Linker ComponentSynthesis of degraders for target proteins in various diseases.
N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamidesDopamine D3 ReceptorProbes to study the role of D3 receptors in the effects of psychostimulants. nih.gov

Utilization as Research Tools and Chemical Probes for Biological Systems

The inherent properties of the piperazine scaffold make this compound and its analogs valuable as research tools and chemical probes for interrogating biological systems. A primary application is in the development of radioligands for positron emission tomography (PET) and in vitro binding assays. By incorporating a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-11 (B1219553) ([¹¹C]), into the structure of a piperazine-based ligand, researchers can visualize and quantify the distribution and density of specific receptors in the brain and other tissues.

For example, a derivative, [³H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, has been characterized as a selective radioligand for dopamine D3 receptors, enabling detailed in vitro studies of these receptors in human and animal tissues. jocpr.comtcichemicals.com Such tools are crucial for understanding the neurobiological basis of various neurological and psychiatric disorders.

While some radiolabeled derivatives have shown promise in preclinical studies, their translation to human imaging can be challenging. For instance, [¹¹C]FAUC346, a derivative of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, demonstrated in vivo selectivity for D3 receptors in rats but did not show the required pharmacological profile for a PET probe in nonhuman primates. researchgate.net

The table below highlights examples of this compound derivatives developed as research probes:

Research ProbeIsotopeTargetApplication
[³H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamideTritium ([³H])Dopamine D3 ReceptorIn vitro characterization and autoradiography of D3 receptors. jocpr.comtcichemicals.com
[¹¹C]FAUC346Carbon-11 ([¹¹C])Dopamine D3 ReceptorPreclinical evaluation as a potential PET imaging agent. researchgate.net

Analytical Methodologies for Research Purity and Characterization of the Compound and its Derivatives

Ensuring the purity and proper characterization of this compound and its derivatives is paramount for the validity and reproducibility of research findings. A range of analytical techniques are employed for this purpose, with chromatographic methods being the most prominent.

Chromatographic Techniques (e.g., HPLC-UV) for Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard and widely used method for the analysis of this compound and related compounds. The presence of the benzoate chromophore in the molecule allows for sensitive detection by UV spectrophotometry.

A typical HPLC-UV method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve good separation of the main compound from any impurities or degradation products. The UV detector is typically set at a wavelength corresponding to the maximum absorbance of the benzoate moiety, which is usually around 254 nm. Commercial suppliers of this compound and its tert-butyl analog often provide HPLC data to certify the purity of their products.

Derivatization Strategies for Enhanced Detection and Quantification in Research Samples

In instances where the parent compound lacks a strong chromophore or when trace-level detection is required, derivatization strategies are employed. For compounds containing a piperazine ring, the secondary amine provides a reactive handle for chemical modification. Derivatization can enhance detectability by introducing a highly UV-absorbent or fluorescent tag.

Several reagents are commonly used for the derivatization of secondary amines like the one in the piperazine moiety of this compound. These include:

Dansyl Chloride (DNS-Cl): Reacts with secondary amines to form highly fluorescent sulfonamides, enabling sensitive detection by fluorescence detectors.

4-Chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative with piperazine, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another common reagent that reacts with secondary amines to produce highly fluorescent derivatives.

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the available detection instrumentation.

The following table summarizes common derivatization reagents for piperazine-containing compounds:

Derivatization ReagentFunctional Group TargetedDetection Method
Dansyl Chloride (DNS-Cl)Secondary AmineFluorescence
4-Chloro-7-nitrobenzofuran (NBD-Cl)Secondary AmineUV-Visible
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Secondary AmineFluorescence

Contribution to Fundamental Neuroscience Research and Understanding of Biological Mechanisms

The this compound scaffold and its derivatives have made significant contributions to fundamental neuroscience research. By providing a basis for the development of selective ligands for neurotransmitter receptors, these compounds have enabled a deeper understanding of the roles these receptors play in brain function and disease.

The extensive research into piperazine-based dopamine D3 receptor ligands, for which this compound serves as a foundational structure, has been particularly impactful. These ligands have been instrumental in elucidating the involvement of the D3 receptor in reward, motivation, and cognitive processes. Studies using these chemical tools have provided evidence for the potential of D3 receptor antagonists in the treatment of addiction to substances such as cocaine. nih.gov

Furthermore, the development of piperazine derivatives with activity at other CNS targets, such as serotonergic and adrenergic receptors, has broadened their utility in neuroscience. For example, a piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has been shown to exhibit anxiolytic- and antidepressant-like activities in preclinical models, with evidence suggesting involvement of serotonergic, noradrenergic, and dopaminergic pathways. nih.gov These findings underscore the value of the piperazine scaffold in developing probes to unravel complex neurobiological mechanisms.

Q & A

Q. What are the common synthetic pathways for Butyl 4-piperazin-1-ylbenzoate, and how can reaction yields be optimized?

this compound is typically synthesized via esterification of 4-piperazin-1-ylbenzoic acid with butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing in anhydrous conditions to minimize hydrolysis and using purification methods like column chromatography or recrystallization. For example, analogous piperazine-containing esters achieved 85% yields through controlled reaction times and solvent selection (e.g., dichloromethane) . Optimization involves adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol) and monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Identifies the ester carbonyl (~165-170 ppm in 13C) and piperazine protons (δ 2.5–3.5 ppm for N–CH2 groups).
  • IR Spectroscopy : Confirms ester C=O stretching (~1720 cm⁻¹) and N–H bending (~3300 cm⁻¹ for secondary amines).
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (261.36 g/mol) and fragmentation patterns .

Q. How does the piperazine ring influence the compound’s solubility and reactivity?

The piperazine moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basic nitrogen atoms, which can form hydrogen bonds. Reactivity is modulated by steric hindrance from substituents on the piperazine ring and electronic effects from the ester group. For instance, bulky tert-butyl groups on piperazine analogs reduce reaction rates in nucleophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides bond angles (e.g., C–C–C angles ranging 105.5°–179.97°) and torsional parameters critical for understanding steric interactions. For example, dihedral angles between the piperazine ring and benzoate group in analogs like 4-(2-fluorobenzoyl)piperazin-1-ium derivatives reveal planarity deviations (<10°) that impact π-π stacking in supramolecular assemblies .

Q. What kinetic models are applicable to optimize synthesis under non-catalytic conditions?

Studies on butyl lactate synthesis (a structural analog) employed pseudo-first-order kinetics at 130–170°C, deriving rate constants (k) and activation energies (Ea) via Arrhenius plots. For this compound, similar models can predict optimal temperatures and reaction times while accounting for side reactions like lactamide formation .

Q. How can contradictory data on reaction intermediates be reconciled in piperazine-based ester synthesis?

Contradictions often arise from varying analytical methods (e.g., NMR vs. LC-MS detection limits) or solvent polarity effects. For example, intermediates in dibenzoxazepine syntheses were resolved by comparing retention times in HPLC with spiked authentic samples and computational modeling of transition states .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the ester group during purification?

  • Use anhydrous solvents (e.g., dried dichloromethane).
  • Avoid prolonged exposure to acidic/basic conditions.
  • Employ low-temperature recrystallization (e.g., −20°C in ethanol/water mixtures) to stabilize the ester .

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with receptor binding. For analogs like 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium benzoates, fluorine substituents enhanced hydrophobic interactions in simulated docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 4-piperazin-1-ylbenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 4-piperazin-1-ylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.